
Spectroscopic Analysis of 1-Methyl-1H-indol-4-
ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Methyl-1H-indol-4-OL

Cat. No.: B1257431 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR)

data for the compound 1-Methyl-1H-indol-4-ol. This document is intended to serve as a

comprehensive resource for researchers and professionals in the fields of medicinal chemistry,

pharmacology, and drug development who are working with or interested in indole-based

scaffolds. The guide details the spectroscopic data, outlines the experimental protocols for data

acquisition, and visualizes a key signaling pathway relevant to the pharmacological action of

indole derivatives.

Spectroscopic Data
The structural elucidation of 1-Methyl-1H-indol-4-ol is critically dependent on the analysis of

its 1H and 13C NMR spectra. While a complete, unified dataset from a single source is not

readily available in the public domain, the following tables summarize the reported and

predicted chemical shifts.

Table 1: 1H NMR Spectral Data for 1-Methyl-1H-indol-4-ol
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Proton Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H1 (N-CH3) 3.75 s -

H2 6.92 m -

H3 6.52 m -

H5 6.92 m -

H6 7.07 t 8.24

H7 6.52 m -

OH 4.60 br s -

Note: Data is a composite from available literature and may vary based on experimental

conditions. "m" denotes a multiplet, "s" a singlet, "t" a triplet, and "br s" a broad singlet.

Table 2: Predicted 13C NMR Spectral Data for 1-Methyl-1H-indol-4-ol

Carbon Position Predicted Chemical Shift (δ, ppm)

C2 ~124.5

C3 ~100.2

C3a ~128.9

C4 ~150.8

C5 ~104.7

C6 ~121.3

C7 ~106.9

C7a ~137.6

N-CH3 ~32.8
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Note: These are predicted values based on computational models and data from analogous

indole structures. Actual experimental values may differ.

Experimental Protocols
The acquisition of high-quality NMR data is paramount for accurate spectral interpretation. The

following protocols outline the standard procedures for the preparation of samples and the

acquisition of 1H and 13C NMR spectra.

Sample Preparation
A standardized protocol is essential for acquiring high-quality and reproducible NMR data.[1]

Sample Weighing: Accurately weigh 5-10 mg of 1-Methyl-1H-indol-4-ol for 1H NMR and 20-

50 mg for 13C NMR. The required amount may vary based on the sensitivity of the NMR

instrument.[1][2]

Solvent Selection: Use a high-purity deuterated solvent such as chloroform-d (CDCl3) or

dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent can influence chemical shifts.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated

solvent in a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.[1]

[2]

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. To

remove any particulate matter, a small piece of cotton or glass wool can be placed in the

pipette to act as a filter.[3]

Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for

referencing the chemical shifts to 0 ppm.

NMR Data Acquisition
The following are general parameters for 1D NMR experiments and may require optimization

based on the specific instrument and sample concentration.

1D 1H NMR:
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Pulse Sequence: Standard single-pulse experiment.

Number of Scans (NS): 16 to 64 scans.

Relaxation Delay (D1): 1-2 seconds.[4]

Acquisition Time (AQ): 2-4 seconds.[4]

Spectral Width (SW): 0-15 ppm.

1D 13C NMR:

Pulse Sequence: Proton-decoupled pulse sequence to simplify the spectrum by removing C-

H coupling.

Number of Scans (NS): 1024 to 4096 scans, or more, may be necessary due to the low

natural abundance of 13C.

Relaxation Delay (D1): 2-5 seconds.[4]

Spectral Width (SW): 0-220 ppm.

Signaling Pathway Visualization
Indole derivatives are known to interact with a variety of biological targets and signaling

pathways. One of the most well-established pathways for indole-containing compounds is the

serotonin signaling pathway, given that serotonin itself is an indoleamine.[5] The following

diagram illustrates a simplified workflow for investigating the interaction of a compound like 1-
Methyl-1H-indol-4-ol with this pathway.
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Experimental Workflow: Investigating Serotonin Pathway Modulation
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Caption: A flowchart illustrating the experimental progression for evaluating the

pharmacological activity of an indole compound on the serotonin pathway.

Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics

of 1-Methyl-1H-indol-4-ol. The presented NMR data, though compiled from various sources,

offers valuable insights for its identification and structural confirmation. The detailed

experimental protocols serve as a practical guide for researchers to obtain high-quality

spectroscopic data. Furthermore, the visualization of a relevant signaling pathway underscores

the potential of this and other indole derivatives as modulators of important biological

processes, making them attractive scaffolds for continued research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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